molecular formula C21H22NP B3241456 [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine CAS No. 146476-38-2

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine

Cat. No.: B3241456
CAS No.: 146476-38-2
M. Wt: 319.4 g/mol
InChI Key: SIOSCJGIYDRXMO-IBGZPJMESA-N
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Description

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is an organic compound with the molecular formula C21H22NP. It is a chiral phosphine ligand that has found applications in various fields of chemistry due to its unique structural properties. The compound consists of a diphenylphosphine group attached to a chiral amino acid derivative, making it a valuable ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine typically involves the reaction of diphenylphosphine with a chiral amino acid derivative. One common method is the nucleophilic substitution reaction where diphenylphosphine is reacted with a protected amino acid derivative under basic conditions. The protecting group is then removed to yield the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane and bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran or dichloromethane.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Diphenylphosphine.

    Substitution: Various substituted amino phosphine derivatives.

Scientific Research Applications

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in enzyme catalysis.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is employed in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic reactions, influencing the reactivity and selectivity of the metal catalyst. The chiral nature of the compound allows it to induce asymmetry in the products, making it valuable in enantioselective synthesis. The molecular targets include various transition metals, and the pathways involved often pertain to catalytic cycles in organic transformations.

Comparison with Similar Compounds

[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine can be compared with other similar compounds such as:

    ®-2-Amino-3-phenylpropyl]diphenylphosphine: The enantiomer of the compound, which may exhibit different catalytic properties.

    Diphenylphosphine: Lacks the chiral amino group, making it less effective in asymmetric synthesis.

    (2S)-2-Amino-3-phenylpropyl]methylphosphine: Similar structure but with a methyl group instead of a phenyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its combination of a chiral center and a diphenylphosphine group, making it highly effective in asymmetric catalysis and a valuable tool in synthetic chemistry.

Properties

IUPAC Name

(2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOSCJGIYDRXMO-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224930
Record name (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146476-38-2
Record name (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146476-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
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[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
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[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
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[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
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[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
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